molecular formula C21H20N2O3S2 B3647655 3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA

3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA

Cat. No.: B3647655
M. Wt: 412.5 g/mol
InChI Key: QQGTZFXSSXOCOL-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA is a complex organic compound that features a thiourea group bonded to a phenoxyphenylmethyl group and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-phenoxybenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiourea groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the thiourea and phenoxyphenylmethyl groups.

    3-Fluoro-4-methylbenzenesulfonyl chloride: Contains a fluorine atom, which can alter its reactivity and applications.

Uniqueness

3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[(3-phenoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-16-10-12-20(13-11-16)28(24,25)23-21(27)22-15-17-6-5-9-19(14-17)26-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGTZFXSSXOCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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